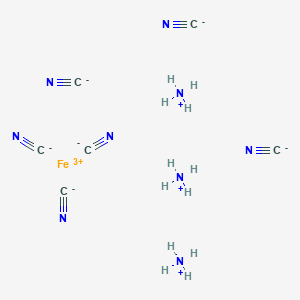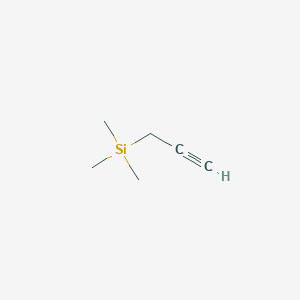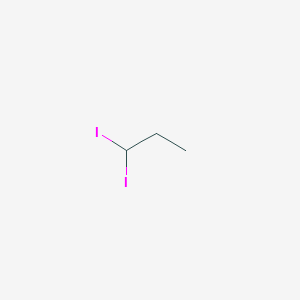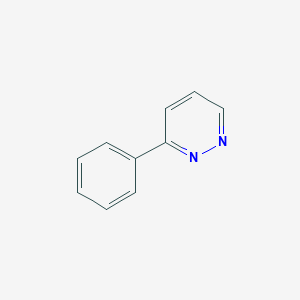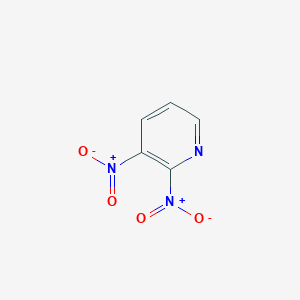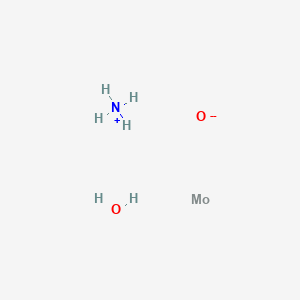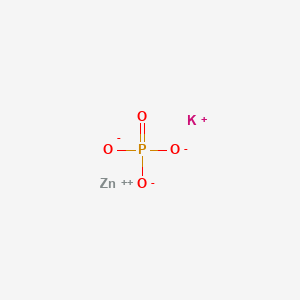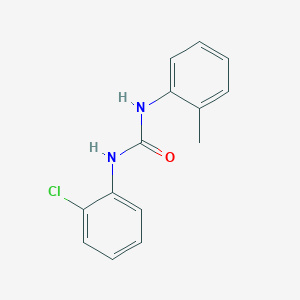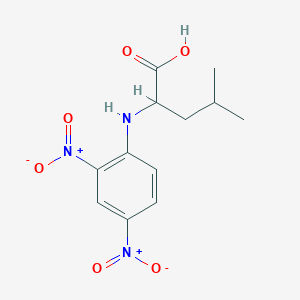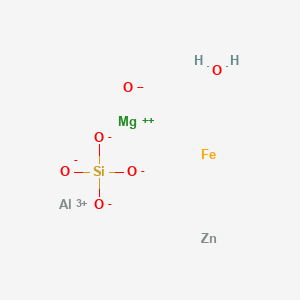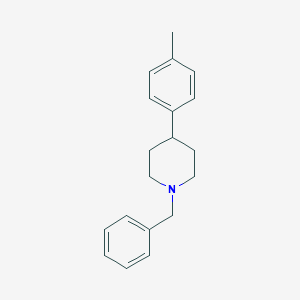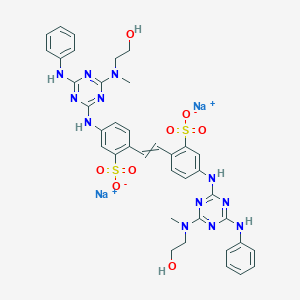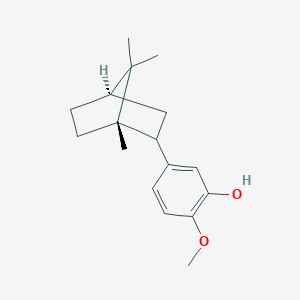
Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-, also known as carvacrol, is a natural product found in essential oils of numerous plants such as oregano, thyme, and savory. Carvacrol has been extensively studied for its various biological activities, including antibacterial, antifungal, antiviral, antioxidant, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- is not fully understood. However, it is believed to exert its biological activities by disrupting the cell membrane of microorganisms, inhibiting the activity of various enzymes, and modulating the expression of various genes. Carvacrol has also been shown to activate various signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Effets Biochimiques Et Physiologiques
Carvacrol has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Carvacrol has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). In addition, Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- has been shown to modulate the activity of various enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and cyclooxygenase (COX).
Avantages Et Limitations Des Expériences En Laboratoire
Carvacrol has several advantages for lab experiments. It is a natural product and has low toxicity, making it safe for use in various in vitro and in vivo models. Carvacrol is also readily available and can be synthesized easily. However, Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- has limitations for lab experiments. Its solubility in water is limited, which can limit its use in aqueous systems. In addition, the purity of Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- can vary depending on the source and synthesis method, which can affect the reproducibility of the results.
Orientations Futures
Carvacrol has several potential future directions for research. One potential direction is the development of Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel--based formulations for the treatment of various infections. Another potential direction is the investigation of the synergistic effects of Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- with other natural products or antibiotics. Furthermore, the development of Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel--based nanoparticles for targeted delivery could be another potential direction. Finally, the investigation of the safety and efficacy of Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- in various animal models could provide valuable insights into its therapeutic potential.
Conclusion:
In conclusion, Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- is a natural product with various biological activities and potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- and its mechanism of action.
Méthodes De Synthèse
Carvacrol can be synthesized by the oxidation of p-cymene, which is a component of essential oils of various plants. The oxidation can be achieved by using various oxidizing agents such as chromic acid, permanganate, and peroxide. The yield of Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
Applications De Recherche Scientifique
Carvacrol has been extensively studied for its various biological activities. Its antibacterial and antifungal activities have been demonstrated against various pathogens such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. Carvacrol has also been shown to have antiviral activity against herpes simplex virus type 1 and 2. Its antioxidant and anti-inflammatory activities have been demonstrated in various in vitro and in vivo models.
Propriétés
Numéro CAS |
13746-58-2 |
|---|---|
Nom du produit |
Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- |
Formule moléculaire |
C17H24O2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
2-methoxy-5-[(1S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |
InChI |
InChI=1S/C17H24O2/c1-16(2)12-7-8-17(16,3)13(10-12)11-5-6-15(19-4)14(18)9-11/h5-6,9,12-13,18H,7-8,10H2,1-4H3/t12-,13?,17+/m1/s1 |
Clé InChI |
GCUHVRDKQDPZGZ-KOHRXURCSA-N |
SMILES isomérique |
C[C@]12CC[C@H](C1(C)C)C[C@@H]2C3=CC(=C(C=C3)OC)O |
SMILES |
CC1(C2CCC1(C(C2)C3=CC(=C(C=C3)OC)O)C)C |
SMILES canonique |
CC1(C2CCC1(C(C2)C3=CC(=C(C=C3)OC)O)C)C |
Autres numéros CAS |
13746-58-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




